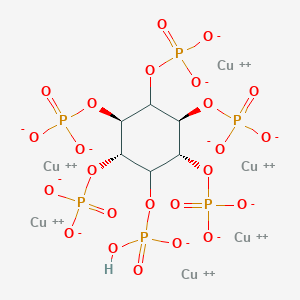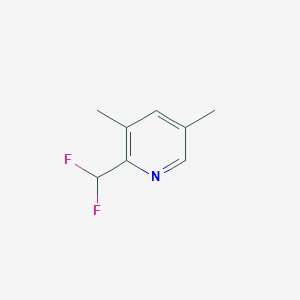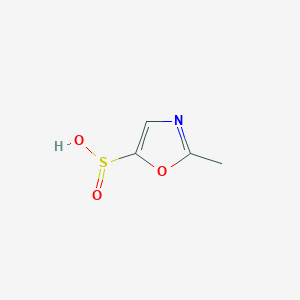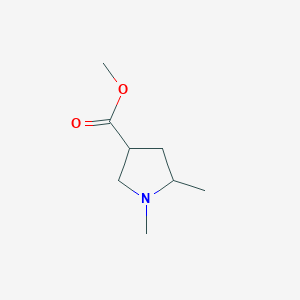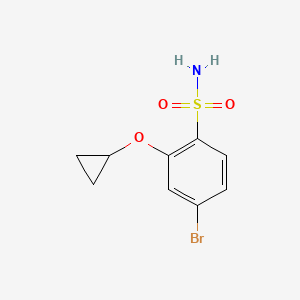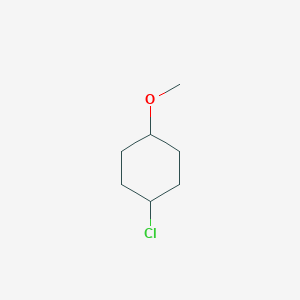
1-Chloro-4-methoxycyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-methoxycyclohexane is an organic compound with the molecular formula C7H13ClO It is a derivative of cyclohexane, where a chlorine atom and a methoxy group are substituted at the 1 and 4 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxycyclohexane can be synthesized through several methods. One common approach involves the chlorination of 4-methoxycyclohexanol. The reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions . Another method involves the methoxylation of 1-chlorocyclohexane using sodium methoxide (NaOCH3) in methanol as a solvent .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of chlorinating agents and methoxylation reagents to a cyclohexane derivative under optimized temperature and pressure conditions .
化学反応の分析
Types of Reactions: 1-Chloro-4-methoxycyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-) under basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products Formed:
Nucleophilic Substitution: 4-Methoxycyclohexanol, 4-Methoxycyclohexylamine.
Oxidation: 4-Methoxycyclohexanone.
Reduction: 1-Chloro-4-hydroxycyclohexane.
科学的研究の応用
1-Chloro-4-methoxycyclohexane has several applications in scientific research:
作用機序
The mechanism of action of 1-Chloro-4-methoxycyclohexane involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These reactions can alter the compound’s structure and reactivity, leading to various effects depending on the specific application .
類似化合物との比較
1-Chloro-4-methylcyclohexane: Similar in structure but with a methyl group instead of a methoxy group.
1-Chloro-4-hydroxycyclohexane: Similar but with a hydroxyl group instead of a methoxy group.
1-Methoxy-4-chlorocyclohexane: Similar but with the positions of the chlorine and methoxy groups swapped.
Uniqueness: 1-Chloro-4-methoxycyclohexane is unique due to the presence of both a chlorine atom and a methoxy group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
特性
分子式 |
C7H13ClO |
|---|---|
分子量 |
148.63 g/mol |
IUPAC名 |
1-chloro-4-methoxycyclohexane |
InChI |
InChI=1S/C7H13ClO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5H2,1H3 |
InChIキー |
NRRIITDYTQNSCZ-UHFFFAOYSA-N |
正規SMILES |
COC1CCC(CC1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


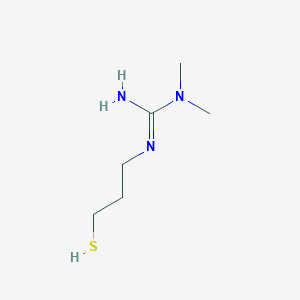
![6-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13121427.png)
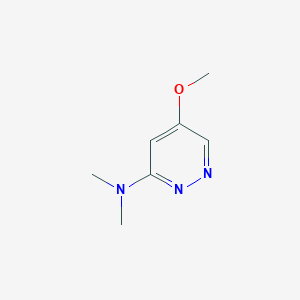
![tert-Butyl 3-broMo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13121434.png)
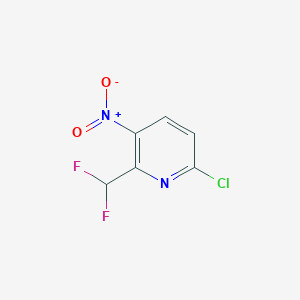
![Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13121450.png)

